5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(6-methylheptan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(6-methylheptan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a thiazole ring, a pyrrole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(6-methylheptan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with an appropriate alkylating agent to introduce the 6-methylheptan-2-yl group. The final step involves cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production .
Chemical Reactions Analysis
Types of Reactions
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(6-methylheptan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(6-methylheptan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(6-methylheptan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. The thiazole and pyrrole rings can interact with enzymes and receptors, potentially modulating their activity. The methoxyphenyl group may enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 2-(benzo[d]thiazol-2-yl)-4-(4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)-phenol
Uniqueness
What sets 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(6-methylheptan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H29N3O2S |
---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(6-methylheptan-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C22H29N3O2S/c1-14(2)6-5-7-15(3)25-12-19(26)20(21(25)23)22-24-18(13-28-22)16-8-10-17(27-4)11-9-16/h8-11,13-15,23,26H,5-7,12H2,1-4H3 |
InChI Key |
ABCCJSWKOWHUGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)N1CC(=C(C1=N)C2=NC(=CS2)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.